Cas no 1260102-61-1 (Benzeneacetic acid, α-[(1-oxopropyl)amino]-, (αS)-)
1260102-61-1 structure
Product Name:Benzeneacetic acid, α-[(1-oxopropyl)amino]-, (αS)-
CAS-nummer:1260102-61-1
MF:C11H13NO3
MW:207.225823163986
CID:6032002
PubChem ID:42256117
Update Time:2025-06-09
Benzeneacetic acid, α-[(1-oxopropyl)amino]-, (αS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetic acid, α-[(1-oxopropyl)amino]-, (αS)-
- SCHEMBL13649434
- AKOS025641294
- EN300-701897
- 1260102-61-1
- (2S)-2-phenyl-2-propanamidoacetic acid
-
- Inchi: 1S/C11H13NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
- InChI-sleutel: HVTUONCHNDNNHF-JTQLQIEISA-N
- LACHT: C1([C@H](NC(=O)CC)C(O)=O)=CC=CC=C1
Berekende eigenschappen
- Exacte massa: 207.08954328g/mol
- Monoisotopische massa: 207.08954328g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 4
- Complexiteit: 234
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 66.4Ų
Experimentele eigenschappen
- Dichtheid: 1?+-.0.06 g/cm3(Predicted)
- Kookpunt: 443.0±38.0 °C(Predicted)
- pka: 3.24±0.10(Predicted)
Benzeneacetic acid, α-[(1-oxopropyl)amino]-, (αS)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701897-1.0g |
(2S)-2-phenyl-2-propanamidoacetic acid |
1260102-61-1 | 1g |
$0.0 | 2023-06-07 |
Benzeneacetic acid, α-[(1-oxopropyl)amino]-, (αS)- Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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